Regioisomeric Amine Position vs. Mexiletine
The target compound is a regioisomer of mexiletine. 2-(3-Aminopropoxy)-1,3-dimethylbenzene places the primary amine at the terminal (γ) carbon of the propoxy chain, whereas mexiletine (1-(2,6-dimethylphenoxy)-2-aminopropane) places it at the internal (β) carbon . In mexiletine analog series, increasing the distance between the stereogenic center and the amine pharmacophore significantly enhances use-dependent sodium channel block, as demonstrated by the 3-(2,6-dimethylphenoxy)-2-methylpropan-1-amine analog (Me2) which exhibited a markedly different use-dependent profile compared to mexiletine [1]. The terminal amine orientation in the target compound is predicted to alter both the pKa of the ammonium group and its spatial relationship to the aromatic binding pocket.
Mexiletine: 2-aminopropoxy (internal, β-position)
~1.5 Å shift in charge-to-aromatic distance
| Evidence Dimension | Amine substitution position on propoxy chain |
|---|---|
| Target Compound Data | 3-aminopropoxy (terminal amine, γ-position) |
| Comparator Or Baseline | Mexiletine: 2-aminopropoxy (internal amine, β-position) |
| Quantified Difference | One carbon shift in amine position; alters charge-to-aromatic distance by ~1.5 Å |
| Conditions | Chemical structure comparison (2D/3D) |
Why This Matters
Amine position governs sodium channel binding kinetics, use-dependent block, and therapeutic index; regioisomeric forms are not interchangeable in electrophysiological assays.
- [1] De Luca A, Talon S, De Bellis M, et al. Inhibition of skeletal muscle sodium currents by mexiletine analogues: specific hydrophobic interactions rather than lipophilia per se account for drug therapeutic profile. Naunyn-Schmiedeberg's Archives of Pharmacology, 2003, 367(3): 318-327. View Source
